Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its structural relation to various piperidine derivatives that exhibit a wide range of biological activities. Piperidine derivatives have been extensively studied for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, these compounds have shown promise as analgesics and antimicrobial agents, indicating their versatility in pharmaceutical applications.
Piperidine derivatives have been synthesized and evaluated for their analgesic properties, with some compounds exhibiting superior efficacy to morphine in animal models. For example, a series of 1-(heterocyclyalkyl)-4-(propionanilido)-4-piperidinyl methyl esters and methylene methyl ethers have shown remarkable analgesic activity, with certain compounds also displaying mu-opioid receptor affinity6. This suggests their potential use as potent and short-acting analgesics with fewer side effects compared to traditional opioids.
In the realm of antimicrobial activity, piperidine derivatives have been tested against various pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. Structure-activity relationship studies have indicated that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity, with some synthesized compounds showing potent antimicrobial activities9.
The potent inhibition of AChE by certain piperidine derivatives makes them suitable candidates for the development of antidementia agents. Compounds with high affinity for AChE and selectivity over BuChE have been identified, which could lead to marked increases in acetylcholine in the brain, potentially benefiting patients with neurodegenerative diseases4.
Some piperidine derivatives have been designed to target multiple enzymes simultaneously. For instance, methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) have shown dual inhibition of 5alpha-reductase type 1 and type 2, indicating a new strategy for the treatment of conditions like benign prostatic hyperplasia5.
Piperidine derivatives have also been explored for their antithrombotic properties, with some compounds inhibiting both factor Xa and platelet aggregation. This dual function could lead to the development of new antithrombotic drugs that are more effective in preventing thrombosis8.
Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate, with the chemical formula and a molecular weight of 380.48 g/mol, is a synthetic compound primarily used in research and analytical applications. It is classified as an opioid derivative, structurally related to compounds like fentanyl and carfentanil, which are known for their potent analgesic properties. This compound is often utilized in studies involving opioid receptors and pharmacological investigations due to its complex structure and potential biological activity.
The chemical is cataloged under the CAS number 61085-72-1 and has been referenced in various scientific databases, including PubChem and BenchChem. It falls within the category of synthetic opioids, a class of compounds that exhibit high affinity for opioid receptors in the central nervous system. These compounds are significant in both medicinal chemistry and forensic science for their applications in pain management and drug testing.
The synthesis of methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate involves several key steps:
The molecular structure of methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate features a piperidine ring substituted at various positions. Key structural data includes:
These structural features contribute to its biological activity, particularly its interaction with opioid receptors .
Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize analogs for further study .
As a synthetic opioid, methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate likely exerts its effects by binding to mu-opioid receptors in the brain. This interaction leads to:
The pharmacodynamics of this compound are crucial for understanding its potential therapeutic applications and risks associated with opioid use .
Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate exhibits several notable physical and chemical properties:
These properties are relevant when considering the compound's behavior in biological systems and its suitability for various applications .
Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate has several important applications:
These applications highlight its importance in both academic research and practical analytical settings .
Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate (CAS 61085-72-1) is a complex piperidine derivative with the molecular formula C₂₃H₂₈N₂O₃ and a molecular weight of 380.48 g/mol. Structurally, it integrates three critical pharmacophores:
The compound exists as a brown oil at room temperature with a predicted boiling point of 490.5°C and density of 1.169 g/cm³. Its logP value of 3.58 indicates moderate lipophilicity, facilitating blood-brain barrier penetration. Key spectroscopic characteristics include:
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 61085-72-1 |
Molecular Formula | C₂₃H₂₈N₂O₃ |
Molecular Weight | 380.48 g/mol |
Physical State | Brown oil |
Boiling Point | 490.5°C (predicted) |
Density | 1.169 g/cm³ |
logP | 3.58 |
This compound emerged from systematic efforts to modify the 4-anilidopiperidine scaffold, pioneered by Paul Janssen in the 1950s–1960s. Janssen’s discovery of fentanyl (1960) demonstrated that replacing pethidine’s 4-carbethoxy group with a 4-anilido moiety dramatically enhanced μ-opioid receptor affinity and analgesic potency [2]. Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate represents a strategic hybrid of two key innovations:
While not itself an opioid agonist, this compound became a synthetic intermediate during explorations of "reverse ester" modifications of pethidine. Such modifications produced analogs like desmethylprodine (MPPP), which exhibited 30-fold higher potency than pethidine in rodent models [7]. The compound’s design reflects medicinal chemistry strategies to balance steric constraints and pharmacophore positioning for optimal μ-opioid receptor engagement [2].
This molecule’s primary significance lies in its utility as a versatile precursor for potent opioid agonists. Its synthetic value derives from two orthogonal functional groups amenable to sequential modification: the N-benzyl moiety and the 4-carbomethoxy group.
Synthetic Applications:
Table 2: Synthetic Pathways Using the Compound as an Intermediate
Target Molecule | Transformation | Key Reagents/Conditions |
---|---|---|
Norcarfentanil derivatives | Debenzylation | H₂, Pd/C, methanol |
4-Carboxylic acid analogs | Ester hydrolysis | NaOH, H₂O/ethanol, reflux |
Agonist scaffolds | Propionyl group modification | Grignard reagents or hydrides |
Process Considerations:
The compound exemplifies how strategic molecular design of intermediates accelerates the exploration of structure-activity relationships in opioid analgesics, enabling the development of agents with tailored pharmacokinetic profiles [2] [4].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2